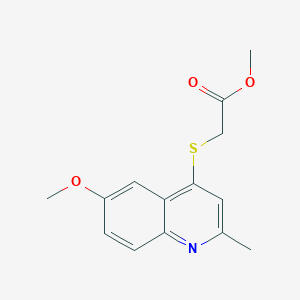
Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate typically involves the reaction of 6-methoxy-2-methyl-4-quinoline thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-4-methyl-2-quinolinol
- 2-Methyl-6-methoxyquinoline
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate is unique due to its specific thioester functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
methyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C14H15NO3S/c1-9-6-13(19-8-14(16)18-3)11-7-10(17-2)4-5-12(11)15-9/h4-7H,8H2,1-3H3 |
InChI Key |
AWVIKXCYKGZSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(difluoromethyl)-1-[(5-ethylfuran-2-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10901600.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B10901603.png)

![4-chloro-1-methyl-N'-[1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10901619.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10901623.png)
![2-[(E)-{[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B10901626.png)
![N'-[(E)-cyclohexylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10901629.png)
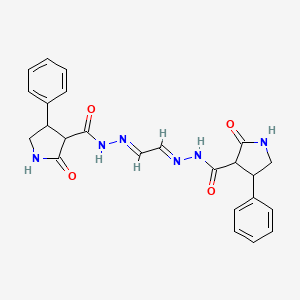
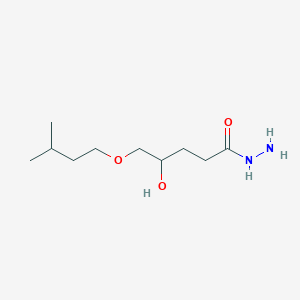
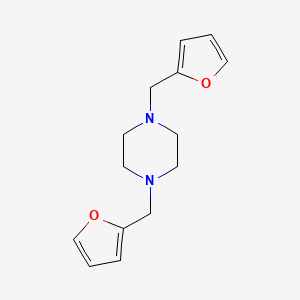
![2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10901653.png)
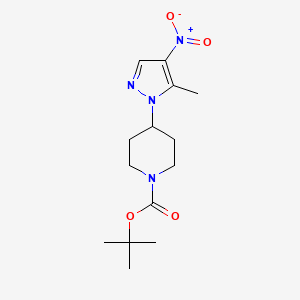
![4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10901655.png)
![4-{5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10901659.png)
